![molecular formula C14H18N2O3 B610954 N-[2-(5-羟基-2-甲基-1H-吲哚-3-基)乙基]-2-甲氧基乙酰胺 CAS No. 1292285-54-1](/img/structure/B610954.png)

N-[2-(5-羟基-2-甲基-1H-吲哚-3-基)乙基]-2-甲氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

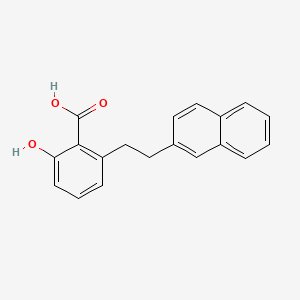

“N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide” is a compound with the molecular formula C14H18N2O3 . It is also known as SPR inhibitor 3 or SPRi3 . The compound has a molecular weight of 262.30 g/mol .

Synthesis Analysis

A synthesis of this compound has been reported in a study . The preparation of the compound was achieved by the chemoselective N-acylation of serotonin, without using blocking groups in the key acylation step .Molecular Structure Analysis

The compound has a complex structure with several functional groups. The IUPAC name of the compound is N - [2- (5-hydroxy-2-methyl-1 H -indol-3-yl)ethyl]-2-methoxyacetamide . The InChI and Canonical SMILES representations provide more detailed information about the molecular structure .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 262.30 g/mol, an XLogP3-AA of 1.6, and a topological polar surface area of 74.4 Ų . It has 3 hydrogen bond donors and acceptors, and 5 rotatable bonds .科学研究应用

抗乙型肝炎病毒活性:赵C.,赵Y.,柴H.,龚P.(2006年)对乙酰5-羟基吲哚-3-羧酸酯进行的研究发现,与所请求的化合物密切相关的化合物中有一个显示出显著的抗HBV活性,表明可能用于治疗乙型肝炎病毒感染(Zhao, C., Zhao, Y., Chai, H., & Gong, P., 2006)。

褪黑激素的分析方法:Darwish,H.,Attia,M.,Zlotos,D.(2012年)开发了用于在与N-[2-(5-羟基-2-甲基-1H-吲哚-3-基)乙基]-2-甲氧基乙酰胺结构类似的化合物存在下测定褪黑激素的荧光光谱法,表明其在药物分析中的相关性(Darwish, H., Attia, M., & Zlotos, D., 2012)。

抗过敏药物:Menciu,C.,Duflos,M.,Fouchard,F.等人(1999年)探索了N-(吡啶-4-基)-(吲哚-3-基)乙酰胺和丙酰胺的抗过敏性能。这些与所请求的化学品相关的化合物显示出潜在的抗过敏药物作用,其中一个化合物在抑制组胺释放方面表现出显著的强效(Menciu, C., et al., 1999)。

抗微生物药物:Phutdhawong,W.,Inpang,S.,Taechowisan,T.,Phutdhawong,W. S.(2019年)合成了甲基-5-(羟甲基)-2-呋喃羧酸酯的衍生物,显示出密切的结构相似性。其中一个衍生物对HeLa细胞系和光生菌显示出显著的生物活性,表明具有潜在的抗微生物应用(Phutdhawong, W., et al., 2019)。

抗病毒活性:Ivachtchenko,A.,Yamanushkin,P.,Mitkin,O.等人(2015年)研究了取代的5-羟基-2-氨甲基-1H-吲哚-3-羧酸及其衍生物,与所请求的化合物密切相关,用于抗击各种病毒,包括流感病毒的抗病毒性能。一些化合物显示出显著的活性,突显了它们作为抗病毒药物的潜力(Ivachtchenko, A., et al., 2015)。

作用机制

Target of Action

SPR Inhibitor 3, also known as SPRi3 or N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide, is a potent inhibitor of Sepiapterin Reductase (SPR) . SPR is an enzyme that plays a crucial role in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for aromatic amino acid hydroxylases, nitric oxide synthases, and alkylglycerol monooxygenase .

Mode of Action

SPRi3 displays high binding affinity to human SPR in a cell-free assay (IC50 =74 nM) and efficiently reduces biopterin levels in a cell-based assay (IC50 =5.2 μM) . By inhibiting SPR, SPRi3 effectively reduces the levels of BH4 .

Biochemical Pathways

The primary biochemical pathway affected by SPRi3 is the biosynthesis of BH4. SPR is a key enzyme in this pathway, and its inhibition leads to a reduction in BH4 levels . BH4 is a critical cofactor for several enzymes, including aromatic amino acid hydroxylases, nitric oxide synthases, and alkylglycerol monooxygenase . Therefore, the inhibition of SPR and the subsequent reduction in BH4 levels can have significant downstream effects on these enzymes and their associated biochemical pathways.

Result of Action

The primary molecular effect of SPRi3 is the reduction of BH4 levels through the inhibition of SPR . This can lead to a decrease in the activity of enzymes that require BH4 as a cofactor. On a cellular level, SPRi3 has been shown to reduce neuropathic and inflammatory pain, which is likely a result of its impact on BH4-dependent enzymes .

Action Environment

The environment in which SPRi3 acts can influence its efficacy and stability Factors such as pH, temperature, and the presence of other molecules can impact the binding affinity of SPRi3 to SPR and its ability to inhibit this enzyme.

属性

IUPAC Name |

N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-9-11(5-6-15-14(18)8-19-2)12-7-10(17)3-4-13(12)16-9/h3-4,7,16-17H,5-6,8H2,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXBWBBVLXZQBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)CCNC(=O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione](/img/structure/B610879.png)